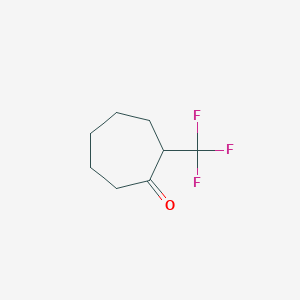

2-Trifluoromethylcycloheptanone

説明

Structure

3D Structure

特性

IUPAC Name |

2-(trifluoromethyl)cycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIFKBPXGOUFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479456 | |

| Record name | 2-Trifluoromethylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60719-13-3 | |

| Record name | 2-Trifluoromethylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)cycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethylcycloheptanone

Catalytic Asymmetric Homologation Strategies

A significant advancement in the synthesis of chiral α-trifluoromethyl cycloheptanones is the catalytic asymmetric homologation of prochiral cyclohexanones. This method provides a direct route to the target molecule through a ring expansion, establishing two new chiral centers with high levels of stereocontrol. tcsedsystem.edunih.gov

The core of this strategy involves the reaction of a prochiral 4-substituted cyclohexanone (B45756) with 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2). tcsedsystem.edunih.gov This process, known as desymmetrization, converts the achiral starting ketone into a chiral, ring-expanded product. The use of CF3CHN2 serves as a direct source for the trifluoromethylated carbon that is inserted into the cyclohexanone ring, yielding the seven-membered cycloheptanone (B156872) scaffold. tcsedsystem.edu This one-carbon ring expansion is a highly efficient method for accessing α-trifluoromethylated ketones. nih.govresearchgate.net The reaction demonstrates that prochiral cyclohexanones can be effectively homologated to produce α-trifluoromethyl cycloheptanones with excellent yields and stereoselectivities. tcsedsystem.edu

The success of the asymmetric homologation hinges on the use of a specific catalytic system. A chiral scandium(III) catalyst, generated in situ from scandium(III) triflate (Sc(OTf)3) and a chiral bisoxazoline (BOX) ligand, is employed to orchestrate the reaction. tcsedsystem.edunih.gov The Lewis acidic scandium center activates the ketone, enhancing its electrophilicity and facilitating the nucleophilic attack by the diazo compound. researchgate.netnih.gov The chiral environment created by the BOX ligand is crucial for controlling the stereochemical outcome, directing the approach of the diazoalkane and guiding the subsequent rearrangement to favor the formation of one enantiomer of the product over the other. tcsedsystem.eduresearchgate.net This catalytic system is highly efficient, requiring only mol% quantities to achieve high yields and selectivities, making it a powerful tool for asymmetric synthesis. tcsedsystem.edu

Table 1: Catalytic Asymmetric Homologation of 4-Substituted Cyclohexanones

| Entry | Cyclohexanone Substrate (4-substituent) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 95 | >20:1 | 98 |

| 2 | 4-Methoxyphenyl | 94 | >20:1 | 99 |

| 3 | 4-Chlorophenyl | 95 | >20:1 | 97 |

| 4 | 2-Naphthyl | 92 | >20:1 | 98 |

| 5 | Methyl | 72 | 10:1 | 95 |

Data adapted from a study by Li, S.-S., Sun, S., & Wang, J. (2022). nih.gov

The ring expansion in this homologation reaction proceeds through a mechanism analogous to the Tiffeneau–Demjanov rearrangement. d-nb.info The reaction is initiated by the Lewis acid-catalyzed addition of 2,2,2-trifluorodiazoethane to the ketone's carbonyl group, forming a tetrahedral intermediate. wikipedia.orgwikipedia.org This is followed by the expulsion of dinitrogen gas (N2), which generates a carbocation intermediate. wikipedia.org

The crucial ring-expanding step involves a 1,2-alkyl shift, where one of the carbon atoms of the cyclohexane (B81311) ring migrates to the adjacent carbocation center. libretexts.org This concerted rearrangement relieves ring strain and results in the formation of a more stable, seven-membered ring structure. wikipedia.org The regioselectivity of the migration, which determines the final product structure, is a key aspect of this transformation. In the case of 4-substituted cyclohexanones, the migration of the less substituted carbon is generally favored. d-nb.info The entire sequence effectively inserts the CF3-bearing carbon into the ring, transforming the cyclohexanone into the desired 2-trifluoromethylcycloheptanone. tcsedsystem.edud-nb.info

Nickel-Catalyzed Enantioconvergent Reductive Cross-Coupling

An alternative and powerful strategy for the synthesis of chiral α-trifluoromethyl ketones is the nickel-catalyzed enantioconvergent reductive cross-coupling. This method joins two different electrophilic starting materials—an acid chloride and a racemic α-trifluoromethyl alkyl bromide—to form a chiral ketone.

This methodology provides a novel approach to chiral α-CF3 carbonyl compounds through a nickel-catalyzed reductive cross-coupling reaction. The process effectively couples acyl chlorides with racemic secondary α-trifluoromethyl bromides. A key feature of this reaction is its enantioconvergent nature, meaning that both enantiomers of the racemic starting material are converted into a single, highly enantioenriched enantiomer of the product. This is achieved through the use of a chiral ligand that controls the stereochemistry of the newly formed carbon-carbon bond. The reaction mechanism involves the generation of a Ni(0) species which undergoes oxidative addition with the acyl chloride. This is followed by a process involving the α-trifluoromethyl alkyl bromide, ultimately leading to the desired chiral ketone with high enantioselectivity.

For the synthesis of this compound, this would hypothetically involve the coupling of an appropriate C7 diacid-derived acyl chloride with a suitable brominated CF3-containing fragment under nickel catalysis in the presence of a reducing agent. The reaction's ability to forge the crucial C(sp2)-C(sp3) bond while setting the stereocenter makes it a highly valuable synthetic tool.

The nickel-catalyzed reductive cross-coupling method exhibits a broad substrate scope and excellent functional group tolerance, making it a versatile tool for organic synthesis. The reaction is compatible with a wide array of substituted aromatic and aliphatic acyl chlorides. This tolerance allows for the presence of various functional groups, including ethers, esters, and heterocycles, which might not be stable under other reaction conditions.

Similarly, the α-trifluoromethyl alkyl bromide coupling partner can contain diverse structural motifs. The mild reaction conditions, typically at or near room temperature, help to preserve sensitive functionalities and prevent racemization of the product. This robustness indicates that a precursor for this compound, such as a derivative of adipoyl chloride, could be successfully coupled with a racemic α-trifluoromethyl alkyl bromide to generate the target molecule. The control experiments in related studies have confirmed the essential role of the α-trifluoromethyl group for the reaction's success.

Influence of Phosphine (B1218219) Ligands on Reaction Efficiency and Asymmetric Induction

The use of chiral phosphine ligands in transition-metal catalyzed reactions is a cornerstone of asymmetric synthesis. nih.gov In the context of producing optically active this compound, the choice of phosphine ligand is critical for achieving high efficiency and enantioselectivity. The steric and electronic properties of these ligands directly influence the geometry of the metal-ligand complex, which in turn dictates the facial selectivity of the trifluoromethylation reaction. nih.gov

Chiral phosphines create a specific three-dimensional environment, or chiral pocket, around the metal center. nih.gov The effectiveness of this chiral induction is often related to the P-Pd-P bite angle in palladium-catalyzed reactions. nih.gov A larger bite angle can position aryl groups on the phosphine ligand in a way that creates a well-defined chiral space around the substrate. nih.gov

Furthermore, the incorporation of fluorine atoms into the ligand structure itself can enhance asymmetric induction. nih.gov This is attributed to the increased acidity of nearby functional groups and more compact transition states due to favorable interactions with the metal center. nih.gov For instance, C2-symmetric diamide-linked diphosphine ligands derived from amino acids like L-valine have shown promise in asymmetric allylic alkylation, a reaction type relevant to the functionalization of cyclic ketones. nih.gov The synergy between the steric hindrance provided by groups like trifluoromethyl and the electronic effects of the ligand backbone has been shown to be beneficial for achieving optimal enantioselectivity. nih.gov

Radical Trifluoromethylation Approaches to Cyclic Ketones

Radical trifluoromethylation has emerged as a powerful and direct method for the synthesis of α-trifluoromethyl carbonyl compounds. acs.orgrsc.org This approach often circumvents the challenges associated with the basicity of traditional metal enolates, which can lead to product decomposition. acs.org

Radical Trifluoromethylation of Lithium Enolates of Cyclohexanones

Historically, the use of highly basic lithium enolates in trifluoromethylation was considered challenging due to potential side reactions. acs.org However, recent studies have demonstrated the feasibility of the radical trifluoromethylation of lithium enolates. acs.org A proposed mechanism involves the generation of a trifluoromethyl radical (CF3•) which then reacts with the lithium enolate. The resulting radical intermediate subsequently reacts with a trifluoromethyl source, such as trifluoroiodomethane (CF3I), to yield the α-trifluoromethylated product and regenerate the CF3• radical, thus propagating a radical chain reaction. acs.org The reaction's dependence on a radical initiator, such as triethylborane (B153662) (Et3B), and its failure to proceed in the absence of one, supports this radical mechanism. acs.org

Transmetalation Strategies for Enolate Generation

Transmetalation offers an alternative strategy for generating enolates with different reactivity profiles compared to their lithium counterparts. This involves exchanging the lithium cation of a pre-formed lithium enolate with another metal, such as titanium. For example, the radical trifluoromethylation of a titanium ate enolate of cyclohexanone has been shown to produce the corresponding α-trifluoromethylated ketone in high yield. acs.org The use of titanium tetraisopropoxide (Ti(OiPr)4) was found to be crucial, as its absence led to a significant decrease in yield, likely due to the decomposition of the product by excess lithium diisopropylamide (LDA). acs.org

The study of enolate alkylations has shown that the nature of the metal cation (e.g., lithium vs. potassium) can influence the reaction rate, suggesting that the ground state energies of the enolate species play a significant role. gatech.edu Various methods for generating specific lithium enolates of unsymmetrical cyclohexanone derivatives have also been explored, including the reduction-alkylation of α,β-unsaturated cyclohexenones. gatech.edu

Other Emerging Trifluoromethylation Methods Applicable to Cyclic Ketones

Beyond the established methods, research continues to uncover novel reagents and strategies for the trifluoromethylation of cyclic ketones.

Utilization of Trifluoromethanesulfonic Anhydride (B1165640) (Tf2O) as a Trifluoromethyl Radical Source

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf2O), is a powerful electrophilic reagent. sigmaaldrich.comwikipedia.org While it is widely used to convert ketones into enol triflates, its potential as a source of trifluoromethyl radicals is an area of interest. wikipedia.org Triflic anhydride is prepared by the dehydration of triflic acid. wikipedia.org Although direct use of Tf2O as a radical CF3 source for ketones is not as commonly cited as other methods, its high reactivity suggests potential for development in this area. It is known to react with various organic compounds, and its derivatives are used in a range of transformations. oakwoodchemical.com The development of methods that could harness Tf2O or its derivatives for direct radical trifluoromethylation of ketone enolates could provide a valuable addition to the synthetic chemist's toolkit.

Methods Involving Diazo Compounds for Trifluoromethylation

The synthesis of this compound and its derivatives through methods involving diazo compounds represents a significant advancement in organofluorine chemistry. A key strategy in this regard is the catalytic asymmetric homologation of cyclic ketones using 2,2,2-trifluorodiazoethane (CF₃CHN₂). This process allows for the ring expansion of a six-membered ring (cyclohexanone) to a seven-membered ring (cycloheptanone) while simultaneously introducing a trifluoromethyl group at the α-position to the carbonyl.

A notable development in this area is the enantioselective synthesis of α-trifluoromethyl cycloheptanones from 4-substituted cyclohexanones. nih.gov This desymmetrization reaction is catalyzed by a scandium(III)/chiral bisoxazoline complex and utilizes 2,2,2-trifluorodiazoethane as the source of the trifluoromethyl group. The reaction proceeds efficiently, creating two chiral centers with high levels of diastereoselectivity and enantioselectivity. nih.gov This method provides a direct route to chiral α-trifluoromethyl cyclic ketones. nih.gov

The general transformation can be described as the reaction of a cyclic ketone with a diazoalkane, which can be promoted by a Lewis acid. This type of reaction, known as a homologation reaction, involves the addition of the diazo compound to the ketone, followed by a rearrangement that results in the expansion of the ring. acs.org In the context of synthesizing this compound, a cyclohexanone derivative reacts with 2,2,2-trifluorodiazoethane. The reaction mechanism is believed to proceed through the formation of a carbene or a related reactive intermediate from the diazo compound, which then participates in the ring expansion. wikipedia.org

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. For instance, the use of a Sc(OTf)₃ catalyst in conjunction with a chiral bisoxazoline ligand has proven effective in promoting the asymmetric homologation of 4-substituted cyclohexanones with 2,2,2-trifluorodiazoethane. nih.govresearchgate.net

Below is a data table summarizing the research findings for the synthesis of α-trifluoromethyl cycloheptanones via this methodology.

Interactive Data Table: Synthesis of α-Trifluoromethyl Cycloheptanones via Catalytic Asymmetric Homologation

| Entry | Cyclohexanone Substrate | Catalyst/Ligand | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | 4-Phenylcyclohexanone | Sc(OTf)₃ / Chiral Bisoxazoline | Toluene | 95 | >20:1 | 98 |

| 2 | 4-(4-Fluorophenyl)cyclohexanone | Sc(OTf)₃ / Chiral Bisoxazoline | Toluene | 92 | >20:1 | 97 |

| 3 | 4-(4-Chlorophenyl)cyclohexanone | Sc(OTf)₃ / Chiral Bisoxazoline | Toluene | 96 | >20:1 | 98 |

| 4 | 4-(4-Bromophenyl)cyclohexanone | Sc(OTf)₃ / Chiral Bisoxazoline | Toluene | 94 | >20:1 | 97 |

| 5 | 4-(Naphthalen-2-yl)cyclohexanone | Sc(OTf)₃ / Chiral Bisoxazoline | Toluene | 93 | >20:1 | 98 |

| 6 | 4-tert-Butylcyclohexanone | Sc(OTf)₃ / Chiral Bisoxazoline | Toluene | 85 | >20:1 | 96 |

Data sourced from Li, S.-S., Sun, S., & Wang, J. (2022). Catalytic Asymmetric Homologation of 4-Substituted Cyclohexanones with CF3CHN2: Enantioselective Synthesis of α-Trifluoromethyl Cycloheptanones. Angewandte Chemie International Edition, 61(6), e202115098. nih.gov

Mechanistic Investigations Pertaining to 2 Trifluoromethylcycloheptanone Synthesis

Elucidation of Catalytic Cycles in Nickel-Mediated Transformations

Nickel catalysis is a powerful tool for constructing carbon-carbon bonds, including the introduction of trifluoromethyl groups. The synthesis of α-CF3 ketones via nickel catalysis often involves complex redox cycles where the oxidation state of nickel changes, facilitating the key bond-forming steps. nih.govchinesechemsoc.org These transformations are distinguished by their use of alkyl electrophiles under mild, less basic conditions, offering broad functional group compatibility. chinesechemsoc.org

Proposed Radical Chain Pathways

Mechanistic studies suggest that the nickel-catalyzed trifluoroalkylation can proceed through radical chain pathways. acs.orgnih.gov In such a mechanism, a key step is the generation of a trifluoromethyl radical (•CF3). wikipedia.org This radical can then be intercepted by a nickel-enolate complex or an enol carbonate, propagating a chain reaction. acs.orgacs.org For instance, in some photoredox-catalyzed systems, an excited photocatalyst reduces a trifluoromethylating agent to generate the •CF3 radical. This radical then adds to a substrate, and the resulting radical intermediate can participate in a chain process, regenerating the active catalyst and forming the final product. acs.org These molecule-induced radical formation (MIRF) reactions represent a well-defined pathway for initiation where two closed-shell molecules react to form a radical pair. nih.gov

Role of Low-Valent Nickel Species and Oxidative Addition Processes

Low-valent nickel species, particularly Ni(0) and Ni(I), are pivotal in initiating the catalytic cycle. nih.govresearchgate.net The cycle for the reductive cross-coupling to form α-trifluoromethyl ketones often begins with the oxidative addition of an acid chloride to a chiral ligand-supported Ni(0) complex. chinesechemsoc.org This step forms a Ni(II)-acyl intermediate. chinesechemsoc.org

Alternatively, in defluorinative couplings, a Ni(0) species can add to an aldehyde to form a Ni(II) intermediate, which can then be reduced by a stoichiometric reductant like zinc metal to a Ni(I) species. nih.gov The reactivity of these low-valent nickel carbonyl species has been studied, revealing that Ni(I)-CO complexes are key intermediates in C-C coupling reactions. rsc.org The geometry of the nickel complex is significantly altered by its oxidation state; for example, the addition of electrons to a square planar Ni(II) species can shift its geometry towards tetrahedral as the dₓ²-y² orbital is filled. researchgate.net

Formation and Reactivity of High-Valent Nickel Complexes

Once a low-valent nickel complex is activated, the catalytic cycle often proceeds through high-valent nickel intermediates, such as Ni(III) and Ni(IV). nih.govdigitellinc.com In the synthesis of chiral α-CF3 ketones, the Ni(II)-acyl complex formed after oxidative addition can react with a radical species to generate a pentacoordinated high-valent nickel(III) complex. chinesechemsoc.org This Ni(III) species is central to the bond formation and stereochemical outcome of the reaction. chinesechemsoc.org

Similarly, high-valent Ni(IV) species have been identified and characterized in related transformations. nih.gov For example, the trifluoromethylation of aromatic compounds has been shown to proceed from a well-defined aryl-Ni(IV)-CF3 fragment stabilized by a tris(pyrazolyl)borate (Tp) ligand. nih.gov These high-valent species are often generated through oxidation of lower-valent precursors and are highly reactive, readily undergoing reductive elimination to form the desired C-C or C-heteroatom bond. nih.govillinois.edu The stability and reactivity of these high-valent complexes can be tuned by the ligand framework. illinois.edu

| Intermediate | Precursor | Key Reaction | Product of Step | Reference |

| Ni(II)-Acyl Complex | Ni(0) Complex, Acid Chloride | Oxidative Addition | Ni(II)-Acyl Species | chinesechemsoc.org |

| Ni(III) Complex | Ni(II)-Acyl Complex, Alkyl Radical | Radical Addition | Pentacoordinated Ni(III) Species | chinesechemsoc.org |

| Ni(IV)-CF3 Complex | Ni(II)-CF3 Complex, Aryliodonium Salt | 2e⁻ Oxidation | Aryl-Ni(IV)-CF3 Species | nih.gov |

| Ni(I) Complex | Ni(II) Complex, Zn metal | Single Electron Reduction | Ni(I) Species | nih.gov |

Experimental Probes for Radical Intermediates (e.g., TEMPO Trapping, Radical Clock Experiments)

To validate the proposed radical pathways, experimental techniques are employed to detect the transient radical intermediates. A common and effective method is the use of radical scavengers, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). researchgate.netresearchgate.net When a reaction is conducted in the presence of TEMPO, if radical intermediates are formed, they are "trapped" by TEMPO to form a stable adduct. researchgate.netorganic-chemistry.org The detection of this TEMPO adduct provides strong evidence for the involvement of a radical mechanism. researchgate.net For instance, the complete quenching of thiocyanation and selenocyanation reactions by TEMPO suggested that these transformations proceed via a radical pathway. researchgate.net

Radical clock experiments are another powerful tool. These experiments utilize substrates that can undergo a characteristic and well-defined intramolecular rearrangement if a radical is formed on them. The rate of this rearrangement is known, acting as a "clock." By analyzing the product distribution (rearranged vs. unrearranged), one can infer the lifetime and presence of the radical intermediate. For example, mechanistic findings with cyclopropanecarboxaldehyde (B31225) have provided insights into the nature of reactive intermediates in nickel-catalyzed couplings. nih.gov

Mechanistic Framework of Asymmetric Homologation Reactions

Asymmetric homologation provides a direct route to chiral 2-Trifluoromethylcycloheptanone from a corresponding cyclohexanone (B45756) derivative. This process involves a one-carbon ring expansion and is often catalyzed by a chiral Lewis acid complex. researchgate.netorganic-chemistry.orgnih.gov A notable example is the catalytic asymmetric homologation of cyclic ketones using 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) as the trifluoromethyl source. researchgate.net

The reaction is typically catalyzed by a chiral scandium(III)/bisoxazoline complex. researchgate.net The proposed mechanism involves the following key steps:

Activation of the Ketone: The chiral scandium(III) Lewis acid coordinates to the carbonyl oxygen of the cyclohexanone, increasing its electrophilicity. organic-chemistry.orgnih.gov

Nucleophilic Addition: The nucleophilic diazo compound (CF3CHN2) attacks the activated carbonyl carbon.

Rearrangement/Migration: This is followed by a rearrangement process where one of the α-carbons of the ketone migrates to the diazo carbon, leading to the ring expansion. This step is often the rate-determining and stereochemistry-defining step. organic-chemistry.org

Product Formation: The subsequent collapse of the intermediate releases the chiral α-trifluoromethyl cyclic ketone. researchgate.net

This desymmetrization process can be highly efficient, creating two chiral centers with excellent diastereoselectivity and enantioselectivity. researchgate.net Density functional theory (DFT) calculations have been employed to elucidate the reaction pathway and understand the origins of the observed regio- and enantioselectivity, highlighting the importance of the chiral catalyst in controlling the stereochemical outcome. organic-chemistry.orgnih.gov

Studies on Radical Trifluoromethylation Mechanisms

The direct radical trifluoromethylation of ketones is a fundamental strategy for synthesizing α-trifluoromethyl carbonyl compounds. acs.org This approach typically involves the reaction of a ketone enolate or its equivalent (like a silyl (B83357) enol ether) with a source of the trifluoromethyl radical (•CF3). wikipedia.orgresearchgate.net Reagents like trifluoroiodomethane (CF3I), often used with an initiator like triethylborane (B153662), serve as effective sources of the •CF3 radical. wikipedia.org

The mechanism of radical trifluoromethylation of a metal enolate, such as a titanium ate enolate, has been investigated. acs.orgresearchgate.net Two potential pathways are considered after the initial addition of the •CF3 radical to the enolate double bond to form a radical adduct:

Path A (Elimination): The metal is eliminated from the ketyl radical intermediate, reducing its oxidation state and directly forming the α-trifluoromethyl ketone. acs.org

Path B (Electron Transfer): An electron is transferred from the ketyl radical to an acceptor, forming a cation which then loses the metal cation to yield the final product.

Stereochemical Control and Asymmetric Synthesis of 2 Trifluoromethylcycloheptanone

Strategies for Enantioselective Synthesis of α-Trifluoromethyl Ketones

The enantioselective synthesis of α-trifluoromethyl ketones is a critical area of research, as these compounds are valuable building blocks for pharmaceuticals and agrochemicals. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group presents unique challenges, including the potential for racemization of the newly formed stereocenter. chinesechemsoc.org Several strategies have been developed to address these challenges and provide access to enantioenriched α-CF3 ketones. researchgate.net

One prominent strategy involves the catalytic asymmetric trifluoromethylation of carbonyl compounds . This can be achieved through various catalytic systems, including:

Photoredox Organocatalysis: This approach merges enamine catalysis with organometallic photoredox catalysis to achieve the asymmetric α-trifluoromethylation of aldehydes. nih.gov

Nickel-Catalyzed Reductive Cross-Coupling: This method provides a modular route to enantioenriched α-CF3 ketones by coupling readily available acid chlorides with racemic α-CF3 alkyl bromides in an enantioconvergent manner. chinesechemsoc.orgchemrxiv.org This technique has been shown to be scalable and tolerates a wide range of functional groups. chemrxiv.org

Copper-Catalyzed Reactions: Copper-catalyzed methods have been employed for the α-trifluoromethylation of α,β-unsaturated carbonyl compounds using reagents like Togni's reagent. nih.gov

Another key strategy is the asymmetric functionalization of trifluoromethylated building blocks . This includes:

Addition of Nucleophiles to Trifluoromethylated Electrophiles: For instance, the addition of ketone-derived enolates to trifluoromethylated sulfinylimines has been developed for the asymmetric synthesis of β-trifluoromethylated β-amino ketones with high diastereoselectivity. rsc.org

In situ Generation of Trifluoroacetaldehyde: This reactive intermediate can undergo successive asymmetric carbon-carbon bond formation with chiral imines to produce β-hydroxy-β-trifluoromethylated ketones. rsc.org

The development of these strategies has significantly advanced the ability of chemists to synthesize chiral α-trifluoromethyl ketones with high levels of enantioselectivity, paving the way for the creation of novel and complex fluorinated molecules.

Diastereoselective and Enantioselective Aspects in Ring Expansion Reactions

Ring expansion reactions offer a powerful tool for the synthesis of cyclic ketones, including 2-Trifluoromethylcycloheptanone. When applied to appropriately substituted smaller rings, these reactions can establish the stereochemistry of the final product with high levels of control.

A notable example is the gold(I)-catalyzed ring expansion of allenyl cyclobutanols . This enantioselective process can generate cyclopentanones bearing vinyl-substituted quaternary chiral centers with excellent enantiomeric excesses. nih.gov The principles of this reaction could potentially be extended to the synthesis of larger rings like cycloheptanones. The key to achieving high enantioselectivity lies in the use of chiral bifunctional phosphine (B1218219) ligands that enable asymmetric gold-ligand cooperation. nih.gov Furthermore, if the starting cyclobutanol (B46151) possesses an additional prochiral center, the reaction can proceed with excellent diastereoselectivity, allowing for the construction of increasingly complex stereochemical architectures. nih.gov

Another relevant transformation is the enantioselective acid-catalyzed ring expansion of cyclobutanols . researchgate.net While specific examples leading directly to this compound are not extensively documented, the general methodology provides a framework for diastereoselective and enantioselective control. The stereochemical outcome of such reactions is often dictated by the stereochemistry of the starting cyclobutanol and the nature of the catalyst and reaction conditions.

The challenge in applying these methods to the synthesis of this compound lies in the preparation of the requisite trifluoromethylated cyclobutanol precursors and optimizing the ring expansion conditions to favor the desired diastereomer and enantiomer.

Development and Evaluation of Chiral Catalysts and Ligand Systems

The success of asymmetric synthesis heavily relies on the development and evaluation of effective chiral catalysts and ligand systems. psu.edunih.gov In the context of synthesizing chiral trifluoromethylated ketones, a diverse array of catalysts and ligands have been explored.

Chiral Ligands for Transition Metal Catalysis:

Bis(oxazoline) (BOX) Ligands: Chiral BOX ligands, particularly in complexes with copper or nickel, have proven effective in the enantioselective fluorination and trifluoromethylation of various substrates. chinesechemsoc.orgnih.govacs.org For example, a nickel catalyst in conjunction with a chiral BOX ligand and a phosphine co-ligand has been used for the reductive cross-coupling of acid chlorides and racemic α-CF3 alkyl bromides to afford enantioenriched α-CF3 ketones. chinesechemsoc.org The steric properties of the BOX ligand play a crucial role in achieving high asymmetric induction. chinesechemsoc.org

Phosphine Ligands: Chiral phosphine ligands are widely used in transition metal catalysis. In nickel-catalyzed reactions, the choice of an appropriate achiral phosphine co-ligand can significantly influence the efficiency and enantioselectivity of the transformation. chinesechemsoc.org Chiral bifunctional phosphine ligands are instrumental in gold-catalyzed enantioselective ring expansions. nih.gov

Other Ligand Systems: A variety of other chiral ligands, including those based on amino acids, chiral phosphoric acids (CPAs), and sulfoxides, have been developed for enantioselective C-H functionalization reactions, which can be a pathway to chiral ketones. mdpi.com For instance, CPAs have been used as chiral ligands in palladium(II)-catalyzed desymmetrization of prochiral methylene (B1212753) C(sp3)–H bonds. mdpi.com

Organocatalysts:

Chiral Amine Catalysts: Chiral imidazolidinone catalysts are used in photoredox organocatalysis for the enantioselective α-trifluoromethylation of aldehydes. nih.gov

Peptide-Based Catalysts: Peptides incorporating a chiral trifluoromethyl ketone (Tfk) moiety have been developed as catalysts for asymmetric epoxidation. nih.gov The peptide scaffold allows for fine-tuning of the catalyst's selectivity. nih.gov

BINOL Derivatives: BINOL derivatives have been successfully employed as organocatalysts for the asymmetric homologation of boronic acids with trifluorodiazoethane, providing access to chiral trifluoromethyl-containing boronic acid derivatives. nih.govresearchgate.netnih.gov

The evaluation of these catalysts and ligands typically involves screening a range of substrates and reaction conditions to determine their effectiveness in terms of yield and enantioselectivity. Mechanistic studies are often conducted to understand the mode of action of the catalyst and to guide further catalyst development. chinesechemsoc.org

| Catalyst/Ligand System | Metal | Reaction Type | Substrate | Product | Enantioselectivity (er/ee) |

| Chiral Bis(oxazoline) (BOX) | Nickel | Reductive Cross-Coupling | Acid chlorides & racemic α-CF3 alkyl bromides | α-Trifluoromethyl ketones | Up to 95.5:4.5 er |

| Peptide-embedded Tfk | N/A | Epoxidation | Alkenes | Epoxides | 69.0:31.0 to 91.0:9.0 er |

| BINOL derivatives | N/A | Asymmetric Homologation | Boronic acids & trifluorodiazoethane | Chiral trifluoromethyl boronic acid derivatives | Up to 97% ee |

| Iridium/Photoredox Catalyst & Chiral Imidazolidinone | Iridium | α-Trifluoromethylation | Aldehydes | β-Trifluoromethyl aldehydes | High enantioselectivity |

| Chiral Phosphoric Acid (CPA) | Copper | Radical Aminotrifluoromethylation | Alkenes | CF3-containing pyrrolidines | Excellent enantioselectivity |

Table 1: Examples of Chiral Catalysts and Ligand Systems for the Synthesis of Trifluoromethylated Compounds

Determination of Absolute Configuration in Chiral 2-Trifluoromethylcycloheptanones

Determining the absolute configuration of a chiral molecule, such as this compound, is a crucial step in asymmetric synthesis. It establishes the precise three-dimensional arrangement of atoms and is essential for understanding the molecule's biological activity and for validating the stereochemical outcome of a synthetic route. nih.gov Several methods are available for this purpose.

X-ray Crystallography: This is considered the most definitive method for determining absolute configuration, provided that a suitable single crystal of the compound or a derivative can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the unambiguous assignment of the spatial arrangement of atoms.

Chiroptical Spectroscopy: This category includes techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. mdpi.comthieme-connect.de

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be assigned. nih.gov This method is particularly useful for compounds with chromophores. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. mdpi.com VCD is applicable to a wider range of chiral molecules, including those without strong UV-Vis chromophores. mdpi.com Similar to ECD, the comparison of experimental and calculated VCD spectra allows for the determination of absolute configuration. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents, such as Mosher's acid, can convert enantiomers into diastereomers, which will have distinct NMR spectra. Analysis of the differences in the chemical shifts of the resulting diastereomers can allow for the assignment of the absolute configuration.

Chemical Correlation: This method involves chemically converting the chiral molecule of unknown configuration into a compound whose absolute configuration is already known, without affecting the stereocenter .

The choice of method for determining the absolute configuration of this compound would depend on the physical properties of the compound, such as its ability to crystallize, and the availability of instrumentation. A combination of methods is often used to provide a confident assignment.

Fundamental Research in Molecular Chirality and its Relevance to Trifluoromethylated Compounds

Fundamental research into molecular chirality provides the theoretical and practical foundation for the development of new asymmetric synthetic methods and for understanding the properties of chiral molecules. psu.edunih.gov The introduction of the trifluoromethyl group into a molecule adds a layer of complexity and interest to the study of its chirality. researchgate.netcardiff.ac.uk

The trifluoromethyl group is unique in its steric and electronic properties. It is significantly larger than a hydrogen atom and is strongly electron-withdrawing. These characteristics can have a profound impact on the conformational preferences of a molecule, which in turn influences its chiroptical properties and its interactions with other chiral molecules, such as enzymes or chiral catalysts. nih.gov

Research in this area explores several key aspects:

The role of the CF3 group in stereocontrol: Studies investigate how the steric bulk and electronic nature of the trifluoromethyl group can be exploited to direct the stereochemical outcome of a reaction. This knowledge is crucial for the rational design of new asymmetric syntheses. nih.gov

Chiroptical properties of trifluoromethylated compounds: The influence of the CF3 group on the electronic and vibrational circular dichroism spectra of chiral molecules is an active area of research. mdpi.com Understanding these effects is essential for the accurate determination of absolute configuration using chiroptical methods.

Supramolecular chirality: The study of how chiral trifluoromethylated molecules self-assemble into larger, ordered structures with a defined chirality is a fascinating area of research. nih.gov This has implications for the development of new materials with unique optical or electronic properties.

Bioisosterism and drug design: The trifluoromethyl group is often used as a bioisostere for other functional groups in drug design. researchgate.net Fundamental research into the chirality of trifluoromethylated compounds helps to elucidate how the stereochemistry at a trifluoromethyl-bearing center affects the biological activity of a drug candidate. researchgate.netnih.gov

The ongoing exploration of the fundamental aspects of chirality in trifluoromethylated compounds is critical for advancing our ability to synthesize and utilize these important molecules in a stereocontrolled manner. psu.edunih.gov

Advanced Applications and Research Potential of 2 Trifluoromethylcycloheptanone

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of a chemical compound as a versatile building block is defined by its ability to be readily transformed into a variety of more complex structures. For 2-Trifluoromethylcycloheptanone, its potential lies in the reactivity of the ketone and the influence of the adjacent trifluoromethyl group.

Downstream Elaboration Towards Biologically Relevant Trifluoromethylated Alcohols

The conversion of ketones to alcohols is a fundamental transformation in organic synthesis. The reduction of this compound would yield 2-trifluoromethylcycloheptanol. This transformation could theoretically be achieved using various reducing agents, and the stereochemical outcome of such a reduction would be of significant interest. The resulting trifluoromethylated alcohols are a class of compounds with known biological relevance. For example, the synthesis of trifluoromethylated amino alcohols from monoterpene ketones has been reported, highlighting the interest in such motifs. mdpi.com However, specific studies detailing the reduction of this compound to form trifluoromethylated alcohols are not present in the current body of scientific literature.

Synthesis of Densely Functionalized Trifluoromethyl-Containing Scaffolds

A "densely functionalized scaffold" refers to a core molecular structure that has been elaborated with multiple chemical groups, allowing for the exploration of diverse chemical space. This compound could, in principle, serve as a starting point for creating such scaffolds. The ketone functionality allows for a wide range of chemical manipulations, including aldol (B89426) reactions, alpha-functionalization, and ring-expansion or contraction strategies. The presence of the trifluoromethyl group would ensure that all resulting scaffolds carry this important pharmacophore. While the synthesis of various functionalized scaffolds is a common theme in medicinal chemistry, there are currently no published examples of such scaffolds being derived specifically from this compound. nih.gov

Potential in Medicinal Chemistry Research

The introduction of a trifluoromethyl group into a molecule is a widely used strategy in drug discovery to enhance its pharmacological profile.

Influence of the Trifluoromethyl Group on Pharmacological Properties

Table 1: General Influence of the Trifluoromethyl Group on Pharmacological Properties

| Property | General Effect of Trifluoromethyl Group |

| Solubility | Can increase or decrease, depending on the overall molecular context. |

| Lipophilicity | Generally increases lipophilicity (logP). |

| Metabolic Stability | Significantly increases stability by blocking metabolic oxidation. |

| Bioavailability | Often improved due to enhanced metabolic stability and membrane permeability. |

| Binding Affinity | Can increase binding to target proteins through favorable interactions. |

This table represents general trends for the trifluoromethyl group; specific effects on this compound derivatives would require experimental validation.

Design and Optimization of Drug Candidates Incorporating the this compound Moiety

The process of drug design and optimization involves iterative cycles of synthesis and biological testing to improve the potency and safety of a lead compound. nih.govresearchgate.net Incorporating the this compound moiety into a drug candidate could be a strategy to leverage the beneficial effects of the trifluoromethyl group. The cycloheptyl ring also provides a three-dimensional scaffold that can be modified to optimize interactions with a biological target. However, a search of the literature did not yield any examples of drug candidates that have been designed or optimized using the this compound scaffold.

Exploration of Bioactive Derivatives

The exploration of bioactive derivatives involves synthesizing and screening a library of related compounds to identify those with desirable biological activity. Starting from this compound, one could envision the synthesis of a wide array of derivatives, such as oximes, hydrazones, and various heterocyclic systems fused to the cycloheptane (B1346806) ring. Each of these derivatives would then need to be tested in relevant biological assays to determine if they possess any therapeutic potential. To date, there are no published reports on the synthesis or biological evaluation of derivatives of this compound.

While the principles of medicinal chemistry and synthetic organic chemistry provide a framework for postulating the potential applications of This compound , there is a clear and striking lack of specific research on this compound. The information presented above is based on general knowledge of the properties of the trifluoromethyl group and cycloalkanone chemistry. The absence of dedicated studies on this compound suggests that this is an area ripe for investigation. Future research into the synthesis, reactivity, and biological activity of this compound and its derivatives could uncover novel applications and contribute valuable knowledge to the fields of medicinal chemistry and materials science.

Broader Scope in Chemical and Materials Science Research

The unique structural characteristics of this compound, namely the presence of a reactive ketone functional group and a lipophilic trifluoromethyl moiety on a seven-membered ring, suggest a broad range of potential applications in both chemical and materials science research. These features open avenues for the synthesis of novel complex molecules and polymers with tailored properties.

Potential Applications in Agrochemical Research

While direct research on the agrochemical applications of this compound is not extensively documented, the known impact of its core functional groups in established agrochemicals provides a strong basis for exploring its potential. The introduction of fluorine atoms or trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in the development of modern pesticides, often leading to enhanced biological activity. nih.govnih.gov

The trifluoromethyl group, in particular, is a key component in numerous commercial agrochemicals. nih.gov Its strong electron-withdrawing nature can significantly alter the chemical and physical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors in pests. nih.govelsevier.com This can result in increased efficacy and potency. For instance, trifluoromethylpyridines are crucial structural motifs in various herbicides and insecticides. nih.govresearchgate.net Fluazifop-butyl, a herbicide, and Flonicamid, an insecticide, are prominent examples of commercial agrochemicals that contain the trifluoromethylpyridine moiety. nih.govresearchgate.net

Given that trifluoromethyl ketones are valuable synthons in the creation of fluorinated pharmaceuticals, a similar potential exists for their use in developing new agrochemicals. nih.govrsc.org The ketone group in this compound offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives could be screened for a range of agrochemical activities, including herbicidal, insecticidal, and fungicidal properties.

The cycloheptanone (B156872) scaffold itself, while less common than other ring systems in agrochemicals, provides a unique three-dimensional structure that could be exploited to design molecules with novel modes of action. By functionalizing the cycloheptanone ring of this compound, researchers could develop new compounds that interact with previously unexploited biological targets in weeds, insects, or pathogenic fungi.

The potential for this compound in agrochemical research can be summarized in the following key areas:

Synthesis of Novel Active Ingredients: Leveraging the trifluoromethyl group for enhanced biological activity and the cycloheptanone ring as a novel scaffold.

Development of New Modes of Action: The unique conformation of the seven-membered ring could lead to compounds that interact with novel biological targets, potentially overcoming existing resistance mechanisms.

Creation of Diverse Chemical Libraries: The reactivity of the ketone group allows for the generation of a wide array of derivatives for high-throughput screening.

The following table outlines examples of commercialized agrochemicals containing the trifluoromethyl group, illustrating the importance of this moiety in modern crop protection.

| Active Ingredient | Type of Agrochemical | Target Pest/Weed |

| Fluazifop-butyl | Herbicide | Annual and perennial grass weeds |

| Flonicamid | Insecticide | Aphids and other sucking insects |

| Fluazinam | Fungicide | A broad range of fungal pathogens |

While the direct application of this compound in agrochemicals remains a subject for future research, the established success of trifluoromethyl-containing compounds in the agricultural sector strongly suggests that it is a promising starting point for the discovery of new and effective crop protection solutions.

Future Directions and Emerging Research Avenues for 2 Trifluoromethylcycloheptanone

Development of Novel and More Efficient Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure α-trifluoromethylated ketones presents a significant challenge due to the electronic properties of the trifluoromethyl group. While general methods for the asymmetric synthesis of α-trifluoromethyl ketones exist, dedicated and efficient methodologies for the seven-membered ring of 2-trifluoromethylcycloheptanone are yet to be developed. Future research should focus on the following areas:

Catalytic Asymmetric Trifluoromethylation: Exploring various chiral catalysts, such as those based on transition metals (e.g., rhodium, palladium, copper) or organocatalysts (e.g., proline derivatives, cinchona alkaloids), for the direct asymmetric trifluoromethylation of cycloheptanone (B156872) or its derivatives.

Ring-Expansion Strategies: Investigating the asymmetric ring expansion of smaller, more readily available chiral 2-trifluoromethylcyclohexanone derivatives. This could involve reactions like the Tiffeneau-Demjanov rearrangement or related processes under chiral control.

Enantioselective Desymmetrization: Developing methods for the enantioselective desymmetrization of prochiral cycloheptanone derivatives, followed by trifluoromethylation.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Research Focus |

| Direct Asymmetric Trifluoromethylation | Chiral Transition Metal Complexes | High catalytic efficiency, potential for high enantioselectivity. | Ligand design, optimization of reaction conditions. |

| Organocatalysts | Metal-free, environmentally benign. | Development of novel catalysts, substrate scope extension. | |

| Asymmetric Ring Expansion | Chiral Lewis or Brønsted Acids | Access from smaller, well-defined chiral precursors. | Control of regioselectivity and stereoselectivity. |

| Enantioselective Desymmetrization | Chiral Bases or Enzymes | High enantioselectivity for specific substrates. | Enzyme screening, development of new chiral bases. |

Expansion of Substrate Scope and Exploration of Diverse Reactivity Profiles

The reactivity of this compound is anticipated to be heavily influenced by the electron-withdrawing nature of the trifluoromethyl group, which activates the carbonyl group towards nucleophilic attack. libretexts.orgacs.org A systematic exploration of its reactivity profile is crucial for its application as a synthetic building block.

Nucleophilic Addition Reactions: Investigating the addition of a wide range of nucleophiles (e.g., organometallics, hydrides, enolates) to the carbonyl group to generate chiral tertiary alcohols. researchgate.netnih.govjournaleras.com The diastereoselectivity of these additions, controlled by the existing stereocenter, would be of particular interest.

Cycloaddition Reactions: Exploring the participation of this compound or its enol derivatives in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex polycyclic systems.

Rearrangement Reactions: Studying potential rearrangement reactions, such as the Favorskii rearrangement, which could lead to ring-contracted products with interesting functionalities.

Advanced Computational Chemistry Approaches for Mechanistic Understanding and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the structure, reactivity, and reaction mechanisms involving this compound. acs.orgnih.govnih.gov

Conformational Analysis: Performing detailed conformational analysis of this compound to understand the influence of the trifluoromethyl group on the seven-membered ring's preferred geometry.

Mechanistic Studies: Using DFT calculations to elucidate the transition states and reaction pathways of key synthetic transformations, such as asymmetric trifluoromethylation or nucleophilic additions. This can aid in optimizing reaction conditions and designing more efficient catalysts. acs.org

Prediction of Properties: Calculating various molecular properties, such as bond dissociation energies, electrostatic potential maps, and frontier molecular orbital energies, to predict the reactivity and selectivity of the molecule in different chemical environments. acs.orgnih.gov

Exploration of Biological Activities and Structure-Activity Relationships

The trifluoromethyl group is a well-known pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov Although no biological studies on this compound have been reported, its structural features suggest potential for biological activity.

Screening for Biological Activity: Evaluating this compound and its derivatives for a range of biological activities, including as enzyme inhibitors (e.g., for proteases or kinases), ion channel modulators, or against various cell lines to identify potential therapeutic applications. nih.govresearchgate.netorganic-chemistry.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at different positions of the cycloheptanone ring and the trifluoromethyl group to establish clear structure-activity relationships. This systematic approach is crucial for optimizing the potency and selectivity of any identified bioactive compounds.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Proteases | The trifluoromethyl ketone moiety can act as a covalent inhibitor. nih.gov | Antiviral, Anti-inflammatory |

| Kinases | The scaffold could be adapted to fit into ATP-binding sites. nih.gov | Oncology, Immunology |

| Ion Channels | The lipophilic nature may facilitate interaction with membrane-bound proteins. | Neurology, Cardiology |

| G-protein-coupled receptors (GPCRs) | The unique conformation may lead to specific receptor interactions. | Various |

Integration with Sustainable and Green Chemistry Principles

Future research on this compound should be guided by the principles of green chemistry to ensure that synthetic methods are environmentally benign and sustainable. nih.govorganic-chemistry.org

Use of Greener Fluorinating Reagents: Moving away from hazardous and toxic fluorinating agents towards safer alternatives.

Catalytic and Atom-Economical Reactions: Developing catalytic methods that proceed with high atom economy, minimizing waste generation.

Renewable Feedstocks and Solvents: Exploring the use of renewable starting materials and environmentally friendly solvents in the synthesis of this compound and its derivatives.

Chemoenzymatic Synthesis: Investigating the use of enzymes for key synthetic steps, which can offer high selectivity under mild reaction conditions.

Q & A

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Solvent | THF, DMF, DCM | THF | +25% vs. DCM |

| Temperature (°C) | 0, 25, 60 | 25 | No Δ above 25°C |

| Catalyst | KF, Cs₂CO₃, None | Cs₂CO₃ (5 mol%) | +15% yield |

Q. Table 2. Stability Under Acidic Conditions

| pH | Temperature (°C) | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| 2 | 25 | 48 | Cycloheptenone derivative |

| 2 | 60 | 6 | Ring-opened carboxylic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。